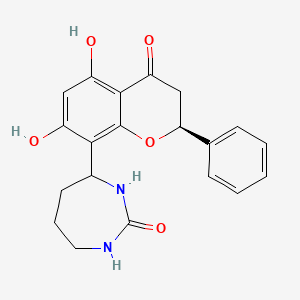
Isoaquiledine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoaquiledine is a natural product found in Aquilegia ecalcarata with data available.
Aplicaciones Científicas De Investigación
Structural Analysis and Isolation from Aquilegia ecalcarata :
- Isoaquiledine was isolated from the whole herb of Aquilegia ecalcarata. Its structure, along with that of a related compound, aquiledine, was determined through detailed spectral analysis. This discovery contributes to the understanding of the chemical composition of Aquilegia ecalcarata, a plant species not previously known to contain these compounds (Chen, Gao, Leung, Yeung, Yang, & Xiao, 2001).
Computational Structural Revision :
- A study utilized computational methods, including DFT calculation of NMR data and specific rotations, to revise the structures of isoaquiledine and its regioisomer, aquiledine. This research highlights the importance of computational techniques in verifying and refining the structural understanding of complex organic molecules (Kawazoe, Matsuo, Saito, & Tanaka, 2020).
Potential Pharmacological Applications :
- While specific studies focusing on the pharmacological applications of isoaquiledine were not identified in this search, research on related compounds and alkaloids often explores their potential therapeutic applications. For instance, studies on other flavonoids and alkaloids have investigated their roles in treating various diseases, understanding their mechanisms of action, and exploring their biological activities.
Propiedades
Nombre del producto |
Isoaquiledine |
|---|---|
Fórmula molecular |
C20H20N2O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-[(2S)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C20H20N2O5/c23-13-9-14(24)18-15(25)10-16(11-5-2-1-3-6-11)27-19(18)17(13)12-7-4-8-21-20(26)22-12/h1-3,5-6,9,12,16,23-24H,4,7-8,10H2,(H2,21,22,26)/t12?,16-/m0/s1 |
Clave InChI |
OPODLFBNKXTLEX-INSVYWFGSA-N |
SMILES isomérico |
C1CC(NC(=O)NC1)C2=C3C(=C(C=C2O)O)C(=O)C[C@H](O3)C4=CC=CC=C4 |
SMILES canónico |
C1CC(NC(=O)NC1)C2=C3C(=C(C=C2O)O)C(=O)CC(O3)C4=CC=CC=C4 |
Sinónimos |
isoaquiledine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
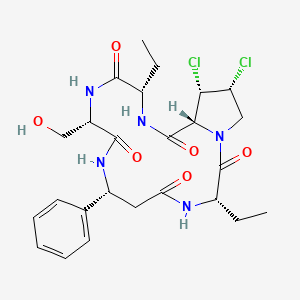
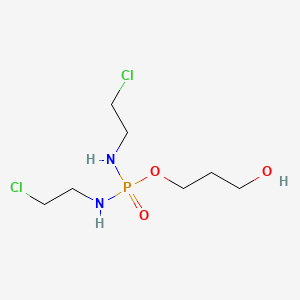

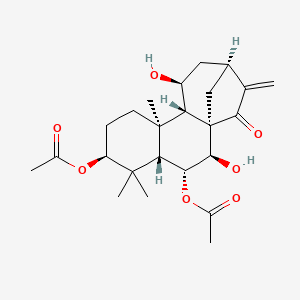
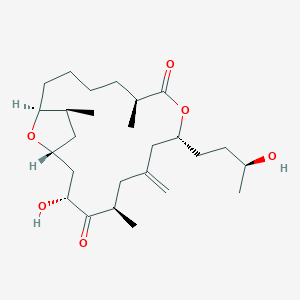

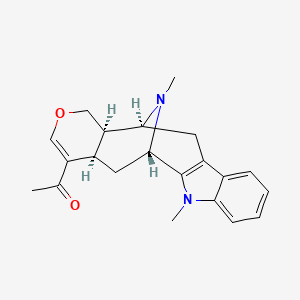
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
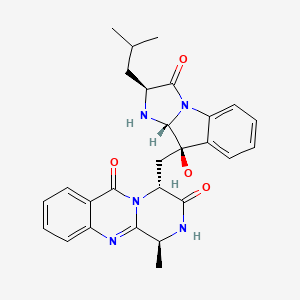

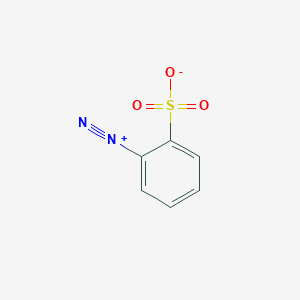

![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)